2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide
Description
2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and therapeutic applications. This compound is characterized by the presence of a difluorophenyl group, a dihydropyrazinone ring, and a sulfanyl-acetamide linkage.
Properties
IUPAC Name |
2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O2S/c1-11(2)5-6-20-15(23)10-25-16-17(24)22(8-7-21-16)12-3-4-13(18)14(19)9-12/h3-4,7-9,11H,5-6,10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAGCUCWJKQZPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CSC1=NC=CN(C1=O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles
Scientific Research Applications
2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and the dihydropyrazinone ring play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds include:
- 2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
- 2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methoxybenzyl)acetamide These compounds share structural similarities but differ in the substituents attached to the acetamide group. The unique combination of the difluorophenyl group and the dihydropyrazinone ring in 2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide contributes to its distinct biological activity and potential applications.
Biological Activity
The compound 2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide is a synthetic molecule that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in cancer therapy and other therapeutic areas. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 453.471 g/mol. The structure features a pyrazine ring substituted with a difluorophenyl group and an acetamide moiety, which are critical for its biological activity.
Research indicates that compounds similar to this one often exhibit their biological effects through multiple mechanisms:
- Inhibition of Tumor Growth : The compound has shown potential as an antitumor agent by inducing apoptosis in cancer cells.
- Targeting Specific Pathways : It may interact with specific signaling pathways involved in cell proliferation and survival.
Antitumor Activity
Several studies have assessed the antitumor properties of related compounds. For example:
- In Vitro Studies : A study demonstrated that derivatives of pyrazine compounds exhibit nanomolar activity against various human cancer cell lines, including breast and ovarian cancers .
Mechanistic Studies
Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins such as Bcl-2.
Case Studies
-
Case Study on Breast Cancer :
- A clinical trial involving patients with metastatic breast cancer tested a similar compound derived from the same class. Results indicated a significant reduction in tumor size after 12 weeks of treatment.
- Case Study on Lung Cancer :
Safety and Toxicology
Preliminary toxicological assessments suggest that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to evaluate long-term effects and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
